molecular formula C20H18ClN3O2S B2417608 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226448-13-0

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2417608
CAS No.: 1226448-13-0
M. Wt: 399.89
InChI Key: MRPDKORWIIWAOD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl, cyclopentylthio, and nitrophenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include chlorinating agents, thiolating agents, and nitrating agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structural features enable it to bind to active sites and alter the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1-propanone
  • (4-chlorophenyl)(4-nitrophenyl)methanone

Uniqueness

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(3-nitrophenyl)-1H-imidazole stands out due to its imidazole ring, which imparts unique chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable subject for further research .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-15-8-10-16(11-9-15)23-19(14-4-3-5-17(12-14)24(25)26)13-22-20(23)27-18-6-1-2-7-18/h3-5,8-13,18H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPDKORWIIWAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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